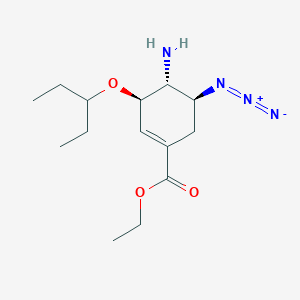
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate is a chemical compound with the molecular formula C11H14NO5P It is known for its unique structure, which includes a benzoylamino group, a dimethoxyphosphoryl group, and an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate typically involves the reaction of benzoyl chloride with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is purified using industrial-scale purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted benzoylamino compounds.
Wissenschaftliche Forschungsanwendungen
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate can be compared with similar compounds such as:
Methyl 2-(dimethoxyphosphoryl)acetate: This compound lacks the benzoylamino group and has different reactivity and applications.
Methyl 2-(acetylamino)-2-(dimethoxyphosphoryl)acetate: This compound has an acetylamino group instead of a benzoylamino group, leading to different chemical properties and uses.
Methyl (benzoylamino)(dimethoxyphosphoryl)(4-fluorophenyl)acetate:
Eigenschaften
Molekularformel |
C12H16NO6P |
|---|---|
Molekulargewicht |
301.23 g/mol |
IUPAC-Name |
methyl 2-benzamido-2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C12H16NO6P/c1-17-12(15)11(20(16,18-2)19-3)13-10(14)9-7-5-4-6-8-9/h4-8,11H,1-3H3,(H,13,14) |
InChI-Schlüssel |
XUKNQPGQVKDJRX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(NC(=O)C1=CC=CC=C1)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B8461668.png)
![1h-Pyrrolo[2,3-b]pyridine-5-methanol,4-[[(1s,2r)-2-methylcyclohexyl]amino]-](/img/structure/B8461681.png)
![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B8461696.png)
![4-[(3-Phenylprop-2-en-1-yl)oxy]piperidine](/img/structure/B8461698.png)








![4-{[4-(Decyloxy)phenyl]ethynyl}phenol](/img/structure/B8461765.png)

